molecular formula C18H22FN3O2 B6980998 1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6980998
M. Wt: 331.4 g/mol
InChI Key: JAIIZGUMTKIEFJ-YGFGXBMJSA-N
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Description

1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorocyclohexyl group, an oxazole ring, and a phenylethyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c19-14-8-4-5-9-15(14)21-18(23)22-16(17-20-10-11-24-17)12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H2,21,22,23)/t14-,15-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIZGUMTKIEFJ-YGFGXBMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multiple steps, including the formation of the fluorocyclohexyl group, the oxazole ring, and the final coupling to form the urea derivative. Common synthetic routes may include:

    Formation of the Fluorocyclohexyl Group: This step involves the fluorination of cyclohexane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the fluorocyclohexyl group and the oxazole derivative with a phenylethylamine to form the urea compound. This can be achieved using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorocyclohexyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted derivatives with nucleophiles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including enzyme inhibition, receptor binding, and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes.

    Pathway Modulation: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
  • **1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea
  • **1-[(1R,2R)-2-fluorocyclohexyl]-3-[1-(1,3-imidazol-2-yl)-2-phenylethyl]urea

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorocyclohexyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its potential biological activity.

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